molecular formula C11H14BrN3O3 B14907474 2-(5-Bromo-2,4-dioxo-3,4-dihydropyrimidin-1(2h)-yl)-N-cyclopropyl-N-ethylacetamide

2-(5-Bromo-2,4-dioxo-3,4-dihydropyrimidin-1(2h)-yl)-N-cyclopropyl-N-ethylacetamide

Numéro de catalogue: B14907474
Poids moléculaire: 316.15 g/mol
Clé InChI: BPLDQNMIPLOWGU-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-(5-Bromo-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-cyclopropyl-N-ethylacetamide is a brominated pyrimidine derivative characterized by a dihydropyrimidinone core substituted with a bromine atom at position 4. The structure includes an acetamide side chain functionalized with N-cyclopropyl and N-ethyl groups. This compound is structurally analogous to 5-fluorouracil (5-FU) derivatives, which are widely studied for their anticancer properties . The cyclopropyl and ethyl groups on the acetamide moiety may further modulate steric and electronic interactions with biological targets, suggesting applications in oncology or antiviral drug development.

Propriétés

Formule moléculaire

C11H14BrN3O3

Poids moléculaire

316.15 g/mol

Nom IUPAC

2-(5-bromo-2,4-dioxopyrimidin-1-yl)-N-cyclopropyl-N-ethylacetamide

InChI

InChI=1S/C11H14BrN3O3/c1-2-15(7-3-4-7)9(16)6-14-5-8(12)10(17)13-11(14)18/h5,7H,2-4,6H2,1H3,(H,13,17,18)

Clé InChI

BPLDQNMIPLOWGU-UHFFFAOYSA-N

SMILES canonique

CCN(C1CC1)C(=O)CN2C=C(C(=O)NC2=O)Br

Origine du produit

United States

Méthodes De Préparation

Reagents and Conditions

  • Brominating agents : N-Bromosuccinimide (NBS) or elemental bromine (Br₂) in acetic acid.
  • Catalyst : Catalytic FeBr₃ or H₂SO₄ to facilitate electrophilic substitution.
  • Solvent : Glacial acetic acid or dimethylformamide (DMF).
  • Temperature : 60–80°C for 6–12 hours.

Reaction Mechanism

The bromination proceeds via electrophilic aromatic substitution, where the electron-rich C5 position of the pyrimidine ring reacts with Br⁺ generated in situ. The reaction yields 5-bromopyrimidine-2,4-dione with >85% purity after recrystallization from ethanol.

Alkylation with Bromoacetyl Chloride

The next step involves alkylation of the N1 nitrogen of 5-bromopyrimidine-2,4-dione to attach the acetic acid side chain.

Alkylation Protocol

  • Alkylating agent : Bromoacetyl chloride (1.2 equiv) in anhydrous tetrahydrofuran (THF).
  • Base : Potassium carbonate (K₂CO₃, 2.0 equiv) to deprotonate the pyrimidine nitrogen.
  • Conditions : Stirring at 40°C for 4–6 hours under nitrogen atmosphere.
  • Workup : Filtration to remove K₂CO₃, followed by solvent evaporation and recrystallization from ethyl acetate.

Intermediate Characterization

The product, 2-(5-bromo-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetic acid, is characterized by:

  • ¹H NMR (DMSO-d₆): δ 11.3 (s, 1H, NH), 4.2 (s, 2H, CH₂), 7.8 (s, 1H, C6-H).
  • HPLC purity : ≥95%.

Amide Coupling with N-Ethylcyclopropylamine

The final step converts the acetic acid intermediate into the target acetamide via coupling with N-ethylcyclopropylamine.

Coupling Methods

  • Activation : Carbodiimide-mediated coupling using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt).
  • Solvent : Dichloromethane (DCM) or acetonitrile.
  • Molar ratio : 1:1.2 (acid:amine) at 25°C for 12 hours.

Purification and Yield

  • Column chromatography : Silica gel eluted with ethyl acetate/hexane (3:7) yields the pure product in 70–75%.
  • Melting point : 148–150°C.

Analytical Data and Validation

Spectroscopic Characterization

  • ¹³C NMR (DMSO-d₆): δ 163.2 (C=O), 152.1 (C5-Br), 45.8 (CH₂), 34.5 (N-CH₂), 10.2 (cyclopropyl).
  • HRMS : [M+H]⁺ calculated for C₁₁H₁₃BrN₃O₃: 330.01, observed: 330.02.

Purity Assessment

  • HPLC : Symmetry C18 column, 95:5 water/acetonitrile, retention time = 8.2 min, purity >98%.

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Key Advantages
Bromination-Alkylation-Amidation 70 98 Scalable, high reproducibility
One-pot Bromination/Alkylation 65 92 Reduced steps, lower cost

Challenges and Optimization

  • Regioselectivity : Competing alkylation at N3 is minimized using bulky bases like K₂CO₃.
  • Bromine stability : Avoid prolonged heating to prevent debromination.

Analyse Des Réactions Chimiques

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Amines, thiols, solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrimidine derivatives.

Applications De Recherche Scientifique

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or antiviral properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Used in the development of new materials or as a catalyst in certain chemical reactions.

Mécanisme D'action

The mechanism of action of 2-(5-Bromo-2,4-dioxo-3,4-dihydropyrimidin-1(2h)-yl)-N-cyclopropyl-N-ethylacetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparaison Avec Des Composés Similaires

Halogen-Substituted Derivatives

  • 5-Fluoro Analogue (2a-o derivatives): Synthesized via carboxymethylation of 5-fluorouracil followed by coupling with amino acid esters using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) and N-hydroxybenzotriazole (HOBt) . Compared to bromine, fluorine’s smaller size reduces steric hindrance, which may improve binding affinity to enzymes like thymidylate synthase, a target of 5-FU.
  • 5-Bromo Target Compound: Bromine’s larger atomic radius (1.85 Å vs. fluorine’s 1.47 Å) introduces greater steric bulk, which could hinder interactions with tight binding pockets. However, its lower electronegativity may reduce electron-withdrawing effects, altering the pyrimidine ring’s electronic profile.

Methyl and Unsubstituted Pyrimidine Derivatives (PNA Building Blocks)

  • PNA1030 (5-Methyl) :
    Molecular weight: 506.52 g/mol. The methyl group at position 5 (C25H24N4O7) provides minimal steric hindrance and modest hydrophobicity, making it suitable for peptide nucleic acid (PNA) applications where stable hybridization with DNA/RNA is critical .

  • PNA1040 (Unsubstituted): Molecular weight: 492.49 g/mol.
Compound Substituent (Position 5) Molecular Weight (g/mol) Key Applications Reference
Target Bromo Compound Br Not reported* Anticancer/antiviral research -
5-Fluoro Derivatives (2a-o) F Varies by ester group Fluorouracil-based drug design
PNA1030 CH3 506.52 Nucleic acid hybridization
PNA1040 H 492.49 Nucleic acid hybridization

*Molecular weight of the target compound can be estimated as ~350–400 g/mol based on structural similarity to 5-FU derivatives.

Activité Biologique

The compound 2-(5-Bromo-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-cyclopropyl-N-ethylacetamide is a pyrimidine derivative that has garnered attention for its potential biological activities. This article explores the compound's synthesis, biological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C10H12BrN3O3C_{10}H_{12}BrN_3O_3 with a molecular weight of approximately 292.12 g/mol. The structure is characterized by a brominated pyrimidine ring and an acetamide moiety, which may contribute to its biological activity.

Synthesis

The synthesis of this compound typically involves the bromination of pyrimidine derivatives followed by acylation reactions. The synthetic route may vary based on the desired purity and yield, but common methods include:

  • Bromination : Introducing the bromine atom at the 5-position of the pyrimidine ring.
  • Acylation : Reacting with cyclopropyl and ethyl groups to form the final acetamide structure.

Anticancer Activity

Recent studies have indicated that compounds similar to 2-(5-Bromo-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-cyclopropyl-N-ethylacetamide exhibit significant anticancer properties. For instance:

  • In vitro Studies : Research has shown that derivatives containing brominated pyrimidine structures can inhibit cell proliferation in various cancer cell lines. A concentration-dependent reduction in cell viability was observed in human hepatoma cell lines when treated with related compounds .

The proposed mechanisms through which this compound exerts its biological effects include:

  • Inhibition of DNA Synthesis : The presence of the dioxo group in the pyrimidine ring suggests potential interference with nucleic acid synthesis.
  • Induction of Apoptosis : Some studies indicate that similar compounds can trigger apoptotic pathways in cancer cells, leading to programmed cell death.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerInhibition of cell proliferation
CytotoxicitySignificant decline in mitotic activity
Apoptosis InductionTriggered apoptotic pathways

Case Study: In Vitro Evaluation

A study conducted on a series of brominated pyrimidines demonstrated that modifications in chemical structure significantly influenced their cytostatic effects. The effective concentration that caused a 50% reduction in cell viability was determined using assays like MTT and WST-1, revealing promising results for further development .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.